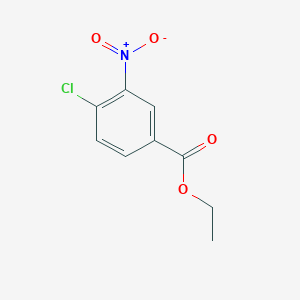

Ethyl 4-chloro-3-nitrobenzoate

説明

Significance of Substituted Benzoic Acid Derivatives in Chemical Synthesis

Substituted benzoic acid derivatives are fundamental precursors in the synthesis of a vast array of organic molecules. researchgate.net The presence of various functional groups on the benzene (B151609) ring allows for a wide range of chemical transformations, making them indispensable in medicinal chemistry, materials science, and agrochemicals. researchgate.netsci-hub.se These derivatives serve as key intermediates in the production of pharmaceuticals, dyes, and other industrial chemicals. google.com The reactivity of the carboxylic acid group, coupled with the directing effects of the substituents, enables chemists to strategically build complex molecular frameworks. researchgate.netresearchgate.net The versatility of these compounds stems from their ability to undergo various reactions such as esterification, amidation, and electrophilic aromatic substitution, providing access to a diverse library of chemical entities with a wide spectrum of biological and physical properties. sci-hub.seuef.fi

Overview of Halogenated Nitroaromatic Compounds as Synthetic Building Blocks

Halogenated nitroaromatic compounds are crucial intermediates in organic synthesis, primarily due to the reactivity imparted by the nitro and halogen substituents. nih.gov The strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution, a powerful tool for introducing a variety of functional groups. scielo.br This class of compounds serves as a cornerstone for the synthesis of numerous industrial products, including pesticides, dyes, and pharmaceuticals. nih.govchembk.com The presence of a halogen atom provides an additional site for modification through cross-coupling reactions or displacement, further enhancing their synthetic utility. nih.govfrontiersin.org The interplay between the nitro and halogen groups allows for regioselective transformations, making them valuable precursors for creating highly functionalized aromatic systems. scielo.br

Rationale for Focusing on Ethyl 4-chloro-3-nitrobenzoate in Advanced Organic Synthesis

This compound (ECNB) is a particularly important halogenated nitrobenzoate ester in advanced organic synthesis. Its molecular structure, featuring a chloro, a nitro, and an ethyl ester group on a benzene ring, provides multiple reactive sites for chemical modification. This trifunctional nature makes it a highly versatile building block for the synthesis of complex, polyfunctional molecules. The presence of the electron-withdrawing nitro and chloro groups significantly influences the reactivity of the aromatic ring, making it a valuable intermediate for various synthetic transformations. ECNB is widely used in the preparation of pharmaceutical intermediates, agrochemicals, and dyes. chembk.com For instance, it serves as a precursor for the synthesis of various biologically active compounds. The strategic positioning of its functional groups allows for selective reactions, enabling the construction of intricate molecular architectures with high precision.

Chemical and Physical Properties of this compound

The utility of this compound in synthetic chemistry is underpinned by its distinct chemical and physical properties. A comprehensive understanding of these characteristics is essential for its effective application in various synthetic protocols.

Physicochemical Properties

This compound is a light yellow solid with a melting point in the range of 57-61 °C. chembk.comchemicalbook.comprotheragen.ai It is characterized by its molecular formula C₉H₈ClNO₄ and a molecular weight of 229.62 g/mol . nih.govfishersci.se The compound is generally insoluble in water but soluble in organic solvents such as ethanol (B145695) and ether. chembk.com Its predicted boiling point is approximately 326.2 °C. chembk.comchemicalbook.com These properties are crucial for determining appropriate reaction conditions and purification methods.

Spectroscopic Data

The structural elucidation of this compound and its reaction products relies heavily on spectroscopic techniques. While detailed spectra are beyond the scope of this article, the key identifiers include its IUPAC name, this compound, and its CAS number, 16588-16-2. chemicalbook.comnih.gov Further characterization would involve techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the arrangement of atoms and functional groups within the molecule.

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification of 4-chloro-3-nitrobenzoic acid. iucr.org This reaction is typically carried out by treating the carboxylic acid with ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. iucr.org The mixture is heated under reflux to drive the reaction to completion. iucr.org Upon cooling, the product precipitates and can be collected by filtration. iucr.org This method provides a good yield of the desired ethyl ester. iucr.org

Applications in Organic Synthesis

The trifunctional nature of this compound makes it a versatile intermediate in the synthesis of a wide range of organic compounds. Its applications are particularly notable in the creation of complex heterocyclic systems and other valuable chemical entities.

Precursor for Heterocyclic Synthesis

One of the most significant applications of this compound is as a starting material for the synthesis of various heterocyclic compounds. The presence of the nitro and chloro groups allows for sequential or one-pot reactions to build complex ring systems. For example, the nitro group can be reduced to an amino group, which can then participate in cyclization reactions. The chlorine atom can be displaced by various nucleophiles to introduce further diversity into the target molecules. These transformations are fundamental in the synthesis of pharmaceuticals and other biologically active compounds.

Intermediate in the Synthesis of Agrochemicals and Pharmaceuticals

This compound is a key intermediate in the production of certain agrochemicals and pharmaceuticals. chembk.com The functional groups present on the molecule can be readily transformed into other functionalities required for the biological activity of the final products. For instance, the nitro group can be reduced to an amine, a common functional group in many pharmaceutical agents. The chloro group can be substituted to introduce different side chains, allowing for the fine-tuning of the compound's properties. This versatility makes it a valuable building block in the development of new drugs and crop protection agents. chembk.com

Research Findings

Recent research has continued to explore the synthetic utility of this compound. Studies have focused on developing more efficient and environmentally friendly methods for its synthesis and its application in novel synthetic pathways. For example, research into the crystal structure of the compound has provided insights into its molecular geometry and intermolecular interactions, which can inform its reactivity. iucr.org The molecule exhibits intramolecular C—H⋯O hydrogen bonding, resulting in a nearly planar five-membered ring. iucr.org In the crystal structure, molecules are linked by intermolecular C—H⋯O hydrogen bonds. iucr.org

Interactive Data Table

| Property | Value | Source |

| Molecular Formula | C₉H₈ClNO₄ | nih.govfishersci.se |

| Molecular Weight | 229.62 g/mol | nih.govfishersci.se |

| CAS Number | 16588-16-2 | chemicalbook.comnih.gov |

| Melting Point | 57-61 °C | chembk.comchemicalbook.comprotheragen.ai |

| Boiling Point (Predicted) | 326.2 °C | chembk.comchemicalbook.com |

| Appearance | Light yellow solid | fishersci.se |

| Solubility | Insoluble in water, soluble in ethanol and ether | chembk.com |

| IUPAC Name | This compound | nih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 4-chloro-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c1-2-15-9(12)6-3-4-7(10)8(5-6)11(13)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLNLZRQIUGDTAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00361481 | |

| Record name | ethyl 4-chloro-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16588-16-2 | |

| Record name | Benzoic acid, 4-chloro-3-nitro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16588-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 4-chloro-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16588-16-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of Ethyl 4 Chloro 3 Nitrobenzoate

Established Synthetic Routes to Ethyl 4-chloro-3-nitrobenzoate

The primary and most well-documented methods for the synthesis of this compound begin with 4-chloro-3-nitrobenzoic acid. These methods involve the conversion of the carboxylic acid functional group into an ethyl ester.

Esterification of 4-chloro-3-nitrobenzoic acid with Ethanol (B145695)

The direct esterification of 4-chloro-3-nitrobenzoic acid with ethanol is the most common approach for preparing this compound. This transformation can be achieved through several methods, most notably through acid catalysis.

The Fischer esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols, catalyzed by a strong acid. In the case of this compound, this involves the reaction of 4-chloro-3-nitrobenzoic acid with an excess of ethanol in the presence of a catalytic amount of a strong acid, typically concentrated sulfuric acid. chemicalbook.comnih.gov The reaction is heated to reflux to drive the equilibrium towards the formation of the ester product. chemicalbook.com

The mechanism of the Fischer esterification begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the oxygen atom of the ethanol molecule. The subsequent tetrahedral intermediate undergoes a series of proton transfers, leading to the elimination of a water molecule and the formation of the protonated ester. Finally, deprotonation of the ester yields the final product, this compound, and regenerates the acid catalyst.

Several research reports have detailed the specific conditions for this reaction, with variations in reaction time and reported yields. A summary of these findings is presented in the table below.

| Reactants | Catalyst | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 4-chloro-3-nitrobenzoic acid, Ethanol | Concentrated H₂SO₄ | Ethanol | 17 hours | 75% | nih.gov |

| 4-chloro-3-nitrobenzoic acid, Ethanol | Concentrated H₂SO₄ | Ethanol | 7 hours | 97% | chemicalbook.com |

An alternative to the direct acid-catalyzed esterification involves a two-step process where the carboxylic acid is first converted to a more reactive intermediate, the acid chloride. 4-chloro-3-nitrobenzoic acid can be reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form 4-chloro-3-nitrobenzoyl chloride.

This acid chloride is a highly reactive acylating agent. In the second step, the crude or purified 4-chloro-3-nitrobenzoyl chloride is reacted with ethanol. The lone pair of electrons on the oxygen atom of ethanol attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and forming the ethyl ester. This method is often advantageous as the reaction is typically faster and irreversible, often proceeding at lower temperatures than the Fischer esterification. A patent for a similar compound outlines a general procedure where the acid chloride is formed and subsequently reacted with ethanol at elevated temperatures to yield the corresponding ethyl ester. google.com

Nitration of Ethyl 4-chlorobenzoate (Theoretical Considerations)

A theoretical alternative route to this compound is the direct nitration of Ethyl 4-chlorobenzoate. This electrophilic aromatic substitution reaction would introduce a nitro group onto the benzene (B151609) ring of the starting ester. The regiochemical outcome of this reaction is dictated by the directing effects of the substituents already present on the ring: the chloro group at position 4 and the ethyl ester group at position 1.

The chloro group is an ortho-, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself (positions 3, 5 and 2, 6 respectively, with 2 and 6 being equivalent, and 3 and 5 being equivalent). However, the chloro group is also a deactivating group due to its inductive electron-withdrawing effect. The ethyl ester group is a meta-director and is also deactivating, withdrawing electron density from the ring through both inductive and resonance effects. It directs incoming electrophiles to the positions meta to itself (positions 3 and 5).

In the nitration of Ethyl 4-chlorobenzoate, both the chloro and the ester groups influence the position of the incoming nitro group. The chloro group at C-4 directs towards C-3 and C-5 (ortho positions). The ester group at C-1 directs towards C-3 and C-5 (meta positions). Since both groups direct the incoming electrophile to the same positions (C-3 and C-5), the nitration is expected to occur at these positions. Due to the symmetry of the molecule, these positions are equivalent, leading to the formation of this compound. The synthesis of the parent acid, 4-chloro-3-nitrobenzoic acid, is commonly achieved through the nitration of p-chlorobenzoic acid, which supports the feasibility of this theoretical pathway for the corresponding ethyl ester. guidechem.com

Spectroscopic Characterization of this compound for Synthetic Confirmation

Following the synthesis of this compound, its structural identity must be confirmed. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) spectroscopy provide detailed information about the molecular structure of this compound.

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, their relative numbers, and the connectivity between adjacent protons. For this compound, the expected signals in the ¹H NMR spectrum are consistent with its structure. The aromatic region of the spectrum shows three distinct signals corresponding to the three protons on the benzene ring. The ethyl ester group gives rise to two signals: a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with their characteristic coupling pattern.

The ¹³C NMR spectrum provides information about the number of different types of carbon atoms and their electronic environments. The spectrum of this compound is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. This includes six signals for the aromatic carbons, one for the carbonyl carbon of the ester, and two for the ethyl group carbons.

The table below summarizes the reported ¹H NMR data and the predicted ¹³C NMR chemical shifts for this compound.

| Atom | ¹H NMR Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|---|---|

| -CH₃ | 1.42 | triplet | 7.5 | ~14 |

| -CH₂- | 4.43 | quartet | 7.5 | ~62 |

| Aromatic H (C5-H) | 7.63 | doublet | 8.4 | ~126 |

| Aromatic H (C6-H) | 8.16 | doublet of doublets | 8.4, 2.1 | ~129 |

| Aromatic H (C2-H) | 8.50 | doublet | 2.1 | ~134 |

| Aromatic C (C1) | - | - | - | ~131 |

| Aromatic C (C2) | - | - | - | ~134 |

| Aromatic C (C3) | - | - | - | ~148 |

| Aromatic C (C4) | - | - | - | ~132 |

| Aromatic C (C5) | - | - | - | ~126 |

| Aromatic C (C6) | - | - | - | ~129 |

| C=O | - | - | - | ~164 |

¹H NMR data sourced from ChemicalBook. chemicalbook.com Predicted ¹³C NMR shifts are estimations based on data from similar compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule. For this compound, the IR spectrum would be expected to exhibit several key absorption bands corresponding to its constituent groups. The presence of the nitro group (NO₂) typically gives rise to two strong stretching vibrations: an asymmetric stretch in the range of 1500-1560 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. The carbonyl group (C=O) of the ethyl ester will produce a strong, sharp absorption band in the region of 1720-1740 cm⁻¹. Furthermore, the C-O stretching of the ester group will be visible in the 1200-1300 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-Cl stretching frequency is typically observed in the fingerprint region, below 800 cm⁻¹.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500-1560 |

| Nitro (NO₂) | Symmetric Stretch | 1300-1370 |

| Ester (C=O) | Stretch | 1720-1740 |

| Ester (C-O) | Stretch | 1200-1300 |

| Aromatic C-H | Stretch | >3000 |

| C-Cl | Stretch | <800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and structural fragments of a compound. The molecular formula of this compound is C₉H₈ClNO₄, corresponding to a molecular weight of approximately 229.62 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 229, with an isotopic peak (M+2) at m/z 231 of about one-third the intensity, which is characteristic of the presence of a single chlorine atom.

The fragmentation pattern can offer further structural confirmation. Common fragmentation pathways for this molecule would likely involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) from the ester, leading to a fragment ion at m/z 184. Another expected fragmentation is the loss of the nitro group (-NO₂, 46 Da), resulting in a peak at m/z 183. Further fragmentation of the benzoyl portion of the molecule could also be observed.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (predicted) | Description |

| [M]⁺ | 229 | Molecular Ion |

| [M+2]⁺ | 231 | Isotopic peak due to ³⁷Cl |

| [M-OCH₂CH₃]⁺ | 184 | Loss of the ethoxy group |

| [M-NO₂]⁺ | 183 | Loss of the nitro group |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-layer chromatography (TLC) is an indispensable technique for monitoring the progress of chemical reactions and assessing the purity of the resulting products. researchgate.net For a moderately polar compound like this compound, a silica gel plate is typically used as the stationary phase. The mobile phase, or eluent, is usually a mixture of a nonpolar solvent and a slightly more polar solvent. A common eluent system for such compounds is a mixture of petroleum ether and ethyl acetate. researchgate.net The ratio of these solvents can be adjusted to achieve optimal separation. The position of the compound on the developed TLC plate is quantified by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rf value is dependent on the specific stationary and mobile phases used. Visualization of the spot on the TLC plate is often achieved under UV light, as the aromatic ring allows for UV absorption.

Reaction Mechanisms Involving this compound

The presence of both a nitro group and a chlorine atom on the aromatic ring makes this compound a prime substrate for nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of the nitro group, positioned ortho to the chlorine atom, significantly activates the ring towards attack by nucleophiles.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr mechanism is a two-step process. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro group. In the second, faster step, the leaving group departs, and the aromaticity of the ring is restored.

The chlorine atom in this compound can be readily displaced by a variety of nucleophiles.

Amines as Nucleophiles: A notable example is the reaction with ethylamine. When this compound is refluxed with ethylamine in a suitable solvent like tetrahydrofuran, it undergoes an SNAr reaction to yield Ethyl 4-ethylamino-3-nitrobenzoate. This reaction proceeds in good yield, demonstrating the facility of the chlorine displacement by an amine nucleophile. Similarly, reactions with other primary and secondary amines can be expected to proceed in a like manner to produce the corresponding 4-amino-3-nitrobenzoate derivatives.

Thiols as Nucleophiles: Thiols and their conjugate bases, thiolates, are also effective nucleophiles in SNAr reactions. The reaction of this compound with a thiol, typically in the presence of a base to generate the more nucleophilic thiolate, would lead to the formation of a 4-(alkylthio)- or 4-(arylthio)-3-nitrobenzoate ester. The reaction of the highly electrophilic 4-chloro-7-nitrobenzofurazan with thiols has been shown to form a Meisenheimer-type complex, suggesting a similar initial step would occur with this compound.

The rate of the reaction is influenced by several factors:

The nature of the nucleophile: Stronger nucleophiles will react faster.

The nature of the leaving group: While counterintuitive compared to SN1 and SN2 reactions, the rate order for halogens as leaving groups in SNAr is often F > Cl > Br > I. This is because the more electronegative halogen better activates the ring towards nucleophilic attack in the rate-determining step.

The nature of the solvent: Polar aprotic solvents are generally preferred as they can solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its nucleophilicity.

For the reaction of this compound, the presence of the strongly deactivating nitro group ortho to the chlorine atom provides significant resonance stabilization to the Meisenheimer intermediate, thereby facilitating the reaction.

Reduction Reactions of the Nitro Group

The nitro group of this compound is readily reduced to an amino group, providing a key pathway to a variety of aniline derivatives. The choice of reducing agent is crucial for achieving high selectivity and yield, especially given the presence of the reducible ester group and the carbon-chlorine bond.

Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups. The reaction typically involves treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst.

Common Catalysts: Palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel are frequently used for this transformation.

Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol, methanol, or ethyl acetate at pressures ranging from atmospheric to several atmospheres.

The hydrogenation of this compound under these conditions selectively reduces the nitro group to yield ethyl 3-amino-4-chlorobenzoate. This method is highly chemoselective, generally leaving the ester and chloro functionalities intact.

The product of the nitro reduction, ethyl 3-amino-4-chlorobenzoate, is an ortho-haloaniline derivative, which is a valuable precursor for the synthesis of heterocyclic compounds. While direct reductive cyclization of this compound is a multi-step process, the initial reduction to the amine is the key step. Following the formation of the amino group, intramolecular cyclization can be induced, often through a subsequent reaction that involves the displacement of the adjacent chlorine atom by a nucleophilic center tethered to the amine. This strategy is a common route for the synthesis of benzothiazoles, benzoxazoles, and other fused heterocyclic systems, depending on the nature of the subsequent reactants.

A variety of chemical reducing agents can be employed to convert the nitro group to an amine. These methods are often preferred when catalytic hydrogenation is not feasible or when specific reaction conditions are required. The choice of reagent can be critical for preserving other functional groups.

Metals in Acidic Media: Reagents like iron (Fe) in acetic acid, tin (Sn) in hydrochloric acid (HCl), or zinc (Zn) in HCl are classic and effective methods for nitro group reduction.

Metal Salts: Tin(II) chloride (SnCl₂) is a mild reducing agent that is well-suited for this purpose and is known for its chemoselectivity.

Hydrosulfites: Sodium dithionite (Na₂S₂O₄) is another mild reagent often used in aqueous systems to selectively reduce nitro groups.

Indium/Ammonium Chloride: A system of indium metal in the presence of ammonium chloride in aqueous ethanol has been shown to be effective for the selective reduction of aromatic nitro compounds, leaving ester, bromo, and nitrile groups unaffected. orgsyn.org

| Reducing Agent | Typical Conditions | Selectivity Notes |

|---|---|---|

| H₂ / Pd/C | Ethanol or Ethyl Acetate, RT, 1-5 atm H₂ | Highly chemoselective for the nitro group. |

| Fe / Acetic Acid | Heat | Effective and economical; generally spares esters. |

| SnCl₂ · 2H₂O | Ethanol or Ethyl Acetate, Heat | Mild and selective; tolerates a wide range of functional groups. |

| Na₂S₂O₄ | Aqueous Methanol, Heat | Useful for water-soluble substrates; mild conditions. |

| Indium / NH₄Cl | Aqueous Ethanol, Reflux | Excellent chemoselectivity, preserving esters and halides. orgsyn.org |

Ester Hydrolysis and Transesterification Reactions

The ethyl ester group can undergo hydrolysis to yield the corresponding carboxylic acid or transesterification to form a different ester.

Hydrolysis: The conversion of the ethyl ester to 4-chloro-3-nitrobenzoic acid can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: Heating the ester in an aqueous solution with a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) will drive the equilibrium towards the carboxylic acid and ethanol.

Base-Catalyzed Hydrolysis (Saponification): Treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), results in the formation of the carboxylate salt. Subsequent acidification of the reaction mixture yields the final carboxylic acid. This process is irreversible and typically provides high yields.

Transesterification: This reaction involves the conversion of the ethyl ester into another alkyl ester by reacting it with a different alcohol (e.g., methanol, propanol) in the presence of an acid or base catalyst. For example, heating this compound in excess methanol with a catalytic amount of sulfuric acid will produce mthis compound.

Electrophilic Aromatic Substitution (Theoretical Considerations)

Further electrophilic aromatic substitution (EAS) on the this compound ring is theoretically challenging due to the presence of three electron-withdrawing, deactivating groups (-Cl, -NO₂, -COOEt). These groups reduce the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles.

The directing influence of the existing substituents must be considered to predict the position of any potential substitution:

Nitro Group (-NO₂): Strongly deactivating and a meta-director.

Ester Group (-COOEt): Strongly deactivating and a meta-director.

Chloro Group (-Cl): Deactivating but an ortho, para-director due to its lone pairs of electrons.

The available positions for substitution are C-2, C-5, and C-6.

Position C-2: Ortho to the ester, meta to the chloro, and ortho to the nitro group. This position is sterically hindered and electronically disfavored by the adjacent deactivating groups.

Position C-5: Meta to the ester, ortho to the chloro, and meta to the nitro group. This position is electronically favored by all three directing groups. The meta-directing influence of the nitro and ester groups aligns with the ortho-directing influence of the chloro group, making C-5 the most probable site for substitution.

Position C-6: Ortho to the ester and para to the chloro group. This position is sterically hindered by the ester group and disfavored by the powerful meta-directing nitro group.

Therefore, despite the highly deactivated nature of the ring, any successful electrophilic aromatic substitution would be strongly predicted to occur at the C-5 position. The reaction would likely require harsh conditions (high temperatures, strong Lewis acid catalysts) to proceed. masterorganicchemistry.com

| Substituent | Position | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -COOEt | C-1 | Strongly Deactivating | Meta (to C-3, C-5) |

| -NO₂ | C-3 | Strongly Deactivating | Meta (to C-1, C-5) |

| -Cl | C-4 | Deactivating | Ortho, Para (to C-3, C-5) |

Consensus for Substitution: The directing effects converge on the C-5 position.

Applications of Ethyl 4 Chloro 3 Nitrobenzoate As a Key Intermediate in Complex Molecule Synthesis

Synthesis of Pharmaceutical Intermediates

The trifunctional nature of Ethyl 4-chloro-3-nitrobenzoate makes it an ideal precursor for constructing complex molecular architectures, particularly the heterocyclic ring systems that form the core of many pharmaceutical agents.

Benzimidazoles are a prominent class of heterocyclic compounds in medicinal chemistry, forming the structural backbone of drugs with a wide array of biological activities, including antiviral, anticancer, and anthelmintic properties. vinhuni.edu.vnnih.gov The synthesis of the benzimidazole (B57391) ring system typically involves the condensation of an ortho-phenylenediamine (a benzene (B151609) ring with two adjacent amino groups) with a carboxylic acid or its derivative.

This compound serves as a strategic starting material for creating substituted benzimidazoles. The key transformation involves the chemical reduction of its nitro group (-NO₂) to an amino group (-NH₂). This creates an ortho-substituted diamine derivative, which can then undergo intramolecular cyclization or react with other reagents to form the fused imidazole ring. The presence of the chlorine and ester groups allows for further modification, enabling the synthesis of a diverse library of benzimidazole derivatives for drug discovery. The parent compound, 4-chloro-3-nitrobenzoic acid, is noted as an intermediate in the production of pharmaceuticals like methylimidazole. guidechem.com

Table 1: Key Synthetic Steps for Benzimidazole Formation

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Nitro Reduction | Fe/HCl, SnCl₂/HCl, or catalytic hydrogenation | Ethyl 3-amino-4-chlorobenzoate |

A significant application of this compound is its use as a key intermediate in the synthesis of Nintedanib, a medication used for the treatment of idiopathic pulmonary fibrosis and certain types of cancer. Patent literature extensively details the multi-step synthesis where the methyl or ethyl ester of 4-chloro-3-nitrobenzoic acid is a critical starting material.

In a common synthetic route, the methyl ester, mthis compound, is reacted with a compound like ethyl 3-oxo-3-phenylpropionate in the presence of a base. This reaction displaces the chlorine atom to form a key carbon-carbon bond. Subsequent chemical transformations, including reduction of the nitro group and cyclization, lead to the formation of the core indolinone structure of Nintedanib.

Table 2: Example Reaction in Nintedanib Synthesis

| Reactant 1 | Reactant 2 | Solvent | Base | Product |

|---|

Nitrogen-containing heterocycles are fundamental components of many biologically active molecules. The reactive sites on this compound provide multiple pathways for the synthesis of various heterocyclic systems beyond benzimidazoles.

The general strategy involves leveraging the existing functional groups:

Nitro Group: Can be reduced to an amine, which is a versatile nucleophile for building rings.

Chloro Group: Can be displaced by other nucleophiles (like amines or thiols) in nucleophilic aromatic substitution (SNAr) reactions to initiate cyclization.

Ester Group: Can be hydrolyzed to a carboxylic acid or converted to an amide, providing another handle for ring-forming reactions.

This flexibility allows chemists to design synthetic routes to a wide range of heterocycles, such as quinolines, indoles, and pyrazoles, which are of significant industrial interest for pharmaceuticals and other applications. semanticscholar.org

Synthesis of Agrochemicals and Specialty Chemicals

The utility of this compound extends to the agrochemical industry. Its parent compound, 4-chloro-3-nitrobenzoic acid, is explicitly mentioned as an intermediate for manufacturing fungicides. sdichem.com The structural motifs derived from this compound are effective in disrupting biological processes in pests and fungi. The ester form, this compound, can be used in similar synthetic pathways, often offering advantages in solubility and reactivity for specific process conditions.

Role in Dye and Pigment Production

Aromatic nitro compounds are classical precursors in the synthesis of dyes and pigments. guidechem.com this compound can serve as an intermediate in this industry primarily through the transformation of its nitro group.

The typical process involves:

Reduction: The nitro group is reduced to an amino group (aniline derivative).

Diazotization: The resulting amine is treated with nitrous acid to form a highly reactive diazonium salt.

Coupling: The diazonium salt is reacted with a coupling agent (such as a phenol or another aniline) to form an azo compound. Azo compounds contain the characteristic -N=N- linkage and are often brightly colored, forming the basis of many common dyes.

The chlorine atom and ester group on the ring can modify the final color and properties (like lightfastness or solubility) of the resulting dye.

Contribution to Materials Science: Co-crystal Engineering and Bent-core Compounds

In materials science, molecular shape and intermolecular interactions are paramount. This compound possesses structural features that make it a valuable building block for designing advanced materials.

Crystal structure analysis reveals that the molecule is nearly planar. nih.govresearchgate.net This planarity, combined with the presence of hydrogen bond acceptors (the oxygen atoms of the nitro and ester groups) and donors (the C-H bonds of the benzene ring and ethyl group), facilitates the formation of predictable intermolecular C-H⋯O hydrogen bonds. nih.govresearchgate.net These interactions are crucial for co-crystal engineering , where different molecules are assembled into a single crystal lattice to create materials with tailored properties, such as improved solubility or stability.

Furthermore, the 1,2,4-substitution pattern on the benzene ring gives the molecule a distinct bent-core or "banana" shape. Molecules with this geometry are of great interest in the field of liquid crystals. Bent-core liquid crystals can self-assemble into unique fluid phases (mesophases) with special properties, such as polar ordering, which are studied for their potential use in advanced electro-optical and photonic applications.

Structural Analysis and Intermolecular Interactions

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) analysis offers a high-resolution view of the molecular structure. The data obtained from these studies, conducted at a temperature of 298 K, form the basis of our understanding of Ethyl 4-chloro-3-nitrobenzoate's solid-state conformation. nih.goviucr.org

The crystallographic analysis of this compound (C₉H₈ClNO₄) demonstrates that it crystallizes in the monoclinic system. nih.gov The specific space group has been identified as C2/c. iucr.org The unit cell parameters, which define the dimensions and shape of the crystal's repeating unit, have been precisely determined.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₈ClNO₄ |

| Formula Weight | 229.61 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 12.930 (3) |

| b (Å) | 7.4820 (15) |

| c (Å) | 20.945 (4) |

| β (°) | 92.11 (3) |

| Volume (ų) | 2024.9 (7) |

| Z | 8 |

| Temperature (K) | 298 (2) |

Data sourced from Li et al. (2007). nih.goviucr.org

Detailed analysis of the X-ray diffraction data confirms that the intramolecular bond lengths and angles for this compound fall within the normal, expected ranges for organic compounds of this nature. nih.goviucr.orgnih.gov This indicates a lack of unusual strain or bonding characteristics within the molecule itself.

Hydrogen Bonding Networks in the Crystal Structure

The stability of the crystal lattice of this compound is significantly influenced by a network of weak hydrogen bonds. nih.goviucr.org These interactions, both within a single molecule and between adjacent molecules, play a crucial role in defining the crystal packing.

Within each molecule of this compound, a specific intramolecular C-H···O hydrogen bond is observed. nih.goviucr.org This interaction occurs between a hydrogen atom on the ethyl group and an oxygen atom of the ester carbonyl group. The formation of this hydrogen bond results in a stable, planar five-membered ring structure. nih.goviucr.org

Table 2: Intramolecular Hydrogen Bond Geometry (Å, °)

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| C2—H2B···O2 | 0.97 | 2.29 | 2.706 (3) | 104 |

D: Donor atom; A: Acceptor atom. Data sourced from Li et al. (2007). nih.goviucr.org

Table 3: Intermolecular Hydrogen Bond Geometry (Å, °)

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| C8—H8A···O2(i) | 0.93 | 2.53 | 3.357 (3) | 148 |

D: Donor atom; A: Acceptor atom. Symmetry code: (i) x+1/2, y+1/2, z. Data sourced from Li et al. (2007). nih.goviucr.org

Computational and Theoretical Studies on Ethyl 4 Chloro 3 Nitrobenzoate and Its Reactions

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is a cornerstone of modern computational chemistry for predicting molecular geometries, vibrational frequencies, and various other properties.

Geometry optimization using DFT aims to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For Ethyl 4-chloro-3-nitrobenzoate, these calculations would yield theoretical bond lengths, bond angles, and dihedral angles. These calculated parameters can then be compared against experimental data, such as that obtained from X-ray crystallography, to validate the computational model.

Experimental crystal structure data for this compound reveals key geometric features. Notably, an intramolecular C—H⋯O hydrogen bond leads to a five-membered ring that is nearly coplanar with the benzene (B151609) ring, with a small dihedral angle between them. nih.gov The bond lengths and angles are all within normal ranges. nih.gov A theoretical DFT optimization would be expected to reproduce these structural characteristics.

Electronic structure analysis involves examining the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 1: Selected Experimental Geometric Parameters for this compound Data sourced from X-ray crystallography. nih.gov

| Parameter | Atoms | Value |

| Dihedral Angle | Ring A / Ring B | 4.40 (3)° |

| Intramolecular H-Bond | C—H⋯O | - |

| Bond Length | C-Cl | Not specified |

| Bond Length | C=O | Not specified |

| Bond Length | N-O | Not specified |

| Note: Specific bond lengths were not detailed in the provided search results, but were stated to be within normal ranges. |

Theoretical vibrational analysis is performed on the optimized geometry of a molecule to predict its infrared (IR) and Raman spectra. The calculations determine the frequencies of the fundamental vibrational modes of the molecule. These theoretical spectra are invaluable for interpreting and assigning the bands observed in experimental spectra. For this compound, this analysis would help assign characteristic vibrations such as the C=O stretching of the ester, the symmetric and asymmetric stretching of the nitro group, the C-Cl stretching, and various aromatic ring vibrations. While this is a standard computational technique, specific theoretical frequency data for this compound is not available in the reviewed literature.

Molecular Electrostatic Potential (MEP) surface analysis is a method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. semanticscholar.org The MEP map displays regions of different electrostatic potential on the electron density surface.

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to attack by electrophiles. For this compound, these would be expected around the oxygen atoms of the carbonyl and nitro groups.

Positive Regions (Blue): These areas are electron-deficient and are prone to attack by nucleophiles. Positive potential would be expected around the hydrogen atoms.

MEP analysis has been conducted on derivatives of this compound, confirming the utility of this method for understanding reactivity in this class of compounds. nih.govsemanticscholar.org For the parent molecule, the MEP surface would provide a clear visual guide to its reactive sites.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Noncovalent Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical model used to analyze the electron density of a system to characterize chemical bonding, including weak non-covalent interactions. researchgate.net For this compound, X-ray crystal structure analysis has confirmed the presence of an intramolecular C—H⋯O hydrogen bond. nih.gov

A QTAIM analysis would provide a quantitative description of this and other non-covalent interactions. By locating the bond critical points (BCPs) in the electron density and analyzing the properties at these points (such as the electron density and its Laplacian), QTAIM can determine the nature and strength of these interactions, confirming their role in stabilizing the molecular conformation.

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

For this compound, NBO analysis would quantify the stabilization energy (E(2)) associated with key electronic delocalizations. This would include interactions like the donation of electron density from the lone pairs of oxygen atoms to the antibonding orbitals of adjacent bonds. These values help to explain the molecule's electronic structure and stability.

Reaction Mechanism Elucidation through Computational Modeling

This compound serves as a key starting material in numerous synthetic pathways, most notably in nucleophilic aromatic substitution (SNAr) reactions. nih.govdiva-portal.orgacs.org In these reactions, the chlorine atom on the benzene ring is replaced by a nucleophile, such as an amine. diva-portal.orgacs.org

Computational modeling is a powerful tool for elucidating the detailed mechanisms of such reactions. A theoretical study of the SNAr reaction of this compound would involve:

Mapping the Potential Energy Surface: Identifying all reactants, intermediates, transition states, and products.

Calculating Activation Energies: Determining the energy barriers for each step of the reaction, which allows for the prediction of reaction rates.

Analyzing Transition State Structures: Examining the geometry of the transition states to understand the electronic and steric factors that govern the reaction.

Such studies provide a deep, molecular-level understanding of the reaction pathway, complementing experimental observations. While many studies use this compound as a reactant, a specific computational elucidation of its reaction mechanism was not found in the searched literature. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Studies (Applicability to Derivatives)

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While dedicated QSAR studies focusing specifically on a broad series of this compound derivatives are not extensively documented in publicly available literature, the existing research on the synthesis and biological evaluation of its derivatives provides a strong foundation for the applicability of QSAR modeling. The diverse functionalities introduced into the core structure of this compound make its derivatives prime candidates for such analyses, which could elucidate the key structural features governing their biological effects.

The primary route for the derivatization of this compound involves the nucleophilic substitution of the chlorine atom at the C-4 position and subsequent reduction of the nitro group, often leading to the formation of various heterocyclic systems, most notably benzimidazoles. These synthetic efforts have produced compounds with a range of biological activities, including anticancer, antimicrobial, and antidiabetic properties. The structural variations in these derivatives, typically at the N-1 position of the resulting benzimidazole (B57391) ring and substitutions on other appended aromatic or heterocyclic moieties, are ideal for the development of robust QSAR models.

For instance, research into novel benzimidazole derivatives containing a quinoline (B57606) hybrid, synthesized from this compound, has demonstrated potential anticancer activity. researchgate.net In such cases, a QSAR study could quantify the impact of different substituents on the quinoline or benzimidazole rings on the cytotoxic efficacy against various cancer cell lines. Descriptors such as hydrophobicity (log P), electronic parameters (Hammett constants), steric parameters (Taft parameters), and topological indices could be correlated with the observed IC50 values to build a predictive model.

Similarly, benzimidazole derivatives synthesized from this compound have been investigated for their antimicrobial and α-glucosidase inhibitory activities. nih.govjapsonline.com A QSAR approach could reveal the physicochemical properties that enhance these activities. For example, the model might show that specific electrostatic or steric fields around the molecule, as determined by 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), are crucial for potent inhibition.

A hypothetical QSAR study on a series of benzimidazole derivatives originating from this compound could involve the generation of a dataset as shown in the interactive table below. The table would include the structural features of the derivatives, their experimentally determined biological activities (e.g., IC50 values), and the calculated physicochemical descriptors.

Interactive Data Table: Hypothetical QSAR Data for this compound Derivatives

| Derivative | R Group (at N-1) | Other Substituents | Biological Activity (IC50, µM) | logP | Molar Refractivity |

| 1 | Methyl | Thiophene | 15.2 | 3.1 | 85.4 |

| 2 | Ethyl | Thiophene | 12.8 | 3.5 | 90.0 |

| 3 | Propyl | Thiophene | 10.5 | 3.9 | 94.6 |

| 4 | Methyl | Phenyl | 20.1 | 3.4 | 88.2 |

| 5 | Ethyl | Phenyl | 18.5 | 3.8 | 92.8 |

| 6 | Propyl | Phenyl | 16.3 | 4.2 | 97.4 |

| 7 | Methyl | Pyridine | 18.9 | 2.8 | 83.1 |

| 8 | Ethyl | Pyridine | 16.7 | 3.2 | 87.7 |

| 9 | Propyl | Pyridine | 14.9 | 3.6 | 92.3 |

By applying statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) to such a dataset, a QSAR equation could be derived. For example:

log(1/IC50) = alogP - b(Molar Refractivity) + c*(Electronic Parameter) + d

Such an equation would quantify the contribution of each descriptor to the biological activity. The predictive power of the model would then be validated using internal and external validation techniques. The insights gained from such QSAR models would be invaluable for the rational design of new, more potent derivatives of this compound for specific therapeutic applications, thereby guiding future synthetic efforts and minimizing the need for extensive trial-and-error experimentation.

Advanced Methodologies and Future Research Directions

Flow Chemistry Approaches in the Synthesis of Derivatives

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation. The synthesis of derivatives from Ethyl 4-chloro-3-nitrobenzoate is an area ripe for the application of flow chemistry. For instance, the synthesis of benzocaine (B179285) from the related p-nitrobenzoic acid has been successfully demonstrated in a two-step continuous flow system, achieving high conversion and selectivity with significantly reduced residence times (as low as 12 seconds). researchgate.net This approach, involving esterification followed by reduction, provides a strong precedent for developing similar flow processes for this compound derivatives.

Future research is directed towards designing fully automated, sequential flow-through systems for creating libraries of compounds. acs.org Such systems could employ resin-based "capture and release" strategies, allowing for the synthesis and purification of derivatives in a continuous, unmanned fashion. acs.org This methodology would be particularly valuable for generating thioether or benzimidazole (B57391) derivatives, which have shown promise in various applications. mdpi.commdpi.com

Stereoselective Transformations involving this compound (e.g., enzymatic reductions of related compounds)

The synthesis of chiral molecules is of paramount importance in the pharmaceutical and agrochemical industries. While direct stereoselective transformations on this compound are not extensively documented, significant progress has been made in the enzymatic reduction of structurally related ketoesters, which serves as a powerful model.

Specifically, the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE) to the chiral alcohol (R)-ethyl-4-chloro-3-hydroxybutyrate ((R)-CHBE) has been extensively studied. nih.govnih.govgoogle.com This transformation is a key step in the synthesis of important pharmaceutical intermediates. mdpi.com Researchers have successfully used recombinant Escherichia coli cells expressing aldehyde reductase genes from yeast like Sporobolomyces salmonicolor or carbonyl reductase genes from Candida glabrata. nih.govnih.govmdpi.com To overcome cofactor limitations, these systems often co-express glucose dehydrogenase (GDH) for in-situ NADPH regeneration. nih.govnih.gov

Key findings from these enzymatic studies are summarized below:

| Catalyst System | Substrate | Product | Key Findings |

| E. coli expressing aldehyde reductase from S. salmonicolor | Ethyl 4-chloro-3-oxobutanoate (COBE) | (R)-ethyl-4-chloro-3-hydroxybutyrate ((R)-CHBE) | Achieved a 91.1% molar conversion and 91% enantiomeric excess (ee) in an n-butyl acetate/water two-phase system. nih.gov |

| E. coli co-expressing aldehyde reductase and glucose dehydrogenase (GDH) | Ethyl 4-chloro-3-oxobutanoate (COBE) | (R)-ethyl-4-chloro-3-hydroxybutyrate ((R)-CHBE) | Reached a product concentration of 268 mg/ml with a 94.1% molar yield and 91.7% ee. nih.gov |

| Recombinant E. coli CgCR | Ethyl 4-chloro-3-oxobutanoate (COBE) | (R)-ethyl-4-chloro-3-hydroxybutyrate ((R)-CHBE) | Optimized in an ethyl acetate-betaine:lactic acid-water system, achieving a 97.6% yield. mdpi.com |

These results demonstrate the high potential of biocatalysis for producing chiral derivatives. Future research will likely focus on applying similar enzymatic strategies to reduce keto-derivatives of this compound or to perform other stereoselective transformations, such as enantioselective hydrolysis of the ester group.

Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry are increasingly influencing synthetic route design. For this compound and its derivatives, research is exploring more sustainable methods to minimize waste, reduce energy consumption, and use less hazardous materials.

One promising area is the use of alternative energy sources like microwave and ultrasound irradiation. ijpsr.comscirp.org For example, the synthesis of azetidinone derivatives from a related nitro ethyl benzoate (B1203000) was achieved using a microwave-assisted method, described as environmentally benign, easy, effective, economical, and eco-friendly ('e-chemistry'). ijpsr.com Similarly, the esterification of 4-nitrobenzoic acid has been successfully performed using ultrasound or microwave irradiation in the presence of natural zeolite catalysts, offering a simple and green alternative to traditional methods. scirp.org

The use of heterogeneous, recyclable catalysts is another cornerstone of green synthesis. researchgate.net Natural zeolites, such as clinoptilolite and mordenite, have been investigated as eco-friendly catalysts for esterification reactions, demonstrating good conversion rates for related substrates. scirp.org The development of solid-supported catalysts allows for easier separation from the reaction mixture and potential reuse over multiple cycles, reducing waste and cost. researchgate.net

Future directions in green chemistry for this compound include:

The use of greener solvents, such as supercritical CO2 or bio-based solvents.

The development of one-pot syntheses to reduce the number of steps and purification stages. mdpi.com

Catalytic reduction of the nitro group using environmentally friendly reagents and catalysts, moving away from stoichiometric metal reductants. conicet.gov.ar

Exploration of Novel Catalytic Systems for Transformations

The functional groups of this compound—the chloro, nitro, and ester moieties—offer multiple sites for chemical modification, driving the exploration of novel catalytic systems to achieve selective transformations.

Electrocatalysis: The reduction of the nitro group is a common and important transformation. Electrocatalytic methods offer a green alternative to chemical reductants. Studies on substituted nitrobenzenes, including ethyl-4-nitrobenzoate, have demonstrated highly selective reduction to the corresponding anilines using a polyoxometalate (phosphotungstic acid) redox mediator. nih.gov This system showed improved conversion and selectivity at elevated temperatures. nih.gov

Heterogeneous Catalysis: As mentioned, solid-supported catalysts are a major area of research. researchgate.net Beyond zeolites for esterification, there is potential for using supported metal catalysts (e.g., Palladium, Nickel, Rhodium) for various transformations. researchgate.netsigmaaldrich.com For instance, palladium-on-carbon is a classic catalyst for nitro group reduction, but novel supports like polymers or metal-organic frameworks (MOFs) could offer enhanced activity and selectivity. sigmaaldrich.com Ring-opening metathesis polymerization (ROMP) has been used to create gel-supported catalysts for reactions like hydrogenation and cross-coupling, a strategy that could be adapted for modifying derivatives of this compound. sigmaaldrich.com

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool in modern organic synthesis. acs.org While not yet specifically applied to this compound in the literature reviewed, its potential is significant. For example, photoredox catalysis could enable novel C-H functionalization reactions on the aromatic ring or facilitate radical-based transformations of the chloro or nitro groups under mild conditions.

Future research will focus on developing catalysts that can selectively activate one functional group in the presence of others, enabling the synthesis of complex molecules in fewer steps. This includes designing chiral catalysts for asymmetric transformations and multifunctional catalysts that can promote tandem or cascade reactions. caltech.edu

Development of New Derivatives with Tuned Reactivity Profiles

This compound serves as a starting point for a wide array of derivatives with tailored properties for applications in medicinal chemistry and materials science. By modifying its core structure, researchers can fine-tune its reactivity, solubility, and biological activity.

One common strategy involves the nucleophilic aromatic substitution of the activated chlorine atom. For example, reacting this compound with amines, such as 3,4-dimethoxyphenethylamine, yields N-substituted derivatives that are precursors to benzimidazoles. orgsyn.org These benzimidazole derivatives are important structural motifs in many pharmaceutical compounds. mdpi.com A "one-pot" nitro-reductive cyclization of such intermediates with aldehydes provides an efficient route to complex heterocyclic systems. mdpi.com

Further derivatization can lead to compounds with specific biological targets. For instance, coupling with thioalkyl chains has been used to create 4-thioalkylquinoline derivatives with antiproliferative activity against cancer cell lines. mdpi.com Another example is the synthesis of Ethyl 4-chloro-3,5-dinitrobenzoate, where the addition of a second nitro group significantly alters the electronic properties and potential applications of the molecule. researchgate.net

The development of new derivatives is an ongoing effort, with future research likely to explore:

Coupling reactions (e.g., Suzuki, Heck) at the chloro position to introduce new carbon-carbon bonds. sigmaaldrich.com

Transformations of the ester group to amides or other functional groups to create diverse compound libraries.

Reduction of the nitro group followed by a wide range of derivatization reactions of the resulting aniline. nih.gov

This exploration allows for the creation of novel structures with potentially enhanced biological activity or unique material properties.

Q & A

Q. What are the optimal synthetic routes for preparing ethyl 4-chloro-3-nitrobenzoate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification of 4-chloro-3-nitrobenzoic acid. Key factors include solvent choice (e.g., THF or ethanol), stoichiometric ratios of reagents, and reaction time. For example, in nucleophilic substitution reactions, using a 2:1 molar ratio of cyclohexylamine to this compound in THF with triethylamine as a base at room temperature for 24 hours achieves 75% yield after recrystallization . Heating with aniline at 393 K for 18 hours in ethanol also demonstrates efficient chloro displacement .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize it?

Single-crystal X-ray diffraction reveals planar aromatic rings with a dihedral angle of 4.40° between the nitro-substituted benzene and ester groups. Intramolecular C–H⋯O hydrogen bonds form a five-membered ring, while intermolecular C–H⋯O and π-π interactions (centroid distances: 3.841–3.961 Å) stabilize the lattice. Refinement using SHELXL-97 software confirms bond lengths and angles within expected ranges .

Q. What spectroscopic methods are used to confirm the identity and purity of this compound?

- NMR : H and C NMR verify substituent positions (e.g., nitro and chloro groups).

- IR : Strong absorption bands at ~1720 cm (ester C=O) and ~1530 cm (nitro group).

- Elemental analysis : Matches calculated C, H, N, and Cl percentages.

- XRD : Confirms crystallinity and absence of polymorphic impurities .

Advanced Research Questions

Q. How does the electronic nature of substituents affect nucleophilic aromatic substitution (SNAr) reactivity in this compound?

The nitro group at the 3-position activates the para-chloro group for SNAr by withdrawing electron density via resonance, facilitating displacement by amines or thiols. Steric hindrance from the ester group at position 4 slightly reduces reactivity compared to unsubstituted analogs. Kinetic studies in DMF show pseudo-first-order dependence on amine concentration, with rate constants influenced by solvent polarity .

Q. What challenges arise in refining the crystal structure of this compound, and how are data contradictions resolved?

Challenges include:

- Disorder in the ethyl ester group : Addressed using constraints (e.g., riding models for H atoms) and isotropic displacement parameters.

- Weak diffraction signals : Mitigated by high-resolution data collection (θmax = 26.0°) and absorption correction (ψ scans).

- Hydrogen bonding ambiguity : Difference Fourier maps and geometric validation tools (e.g., PLATON) resolve H-bond donor-acceptor distances (e.g., N–H⋯O = 2.89 Å) .

Q. How can this compound serve as a precursor for metal-organic frameworks (MOFs) or coordination complexes?

The nitro and ester groups act as potential ligands for transition metals. For example, copper(II) complexes with 4-chloro-3-nitrobenzoate ligands exhibit square-planar geometries, characterized by UV-Vis (d-d transitions at ~600 nm) and ESR spectroscopy. Such complexes are explored for catalytic or antibacterial applications .

Q. What computational methods validate the experimental geometric parameters of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) reproduce bond lengths (e.g., C–Cl = 1.735 Å vs. experimental 1.742 Å) and torsional angles (e.g., ester group rotation). Hirshfeld surface analysis quantifies intermolecular interactions, correlating with XRD-derived contact percentages .

Q. How do reaction conditions (solvent, temperature) influence the regioselectivity of derivatization reactions involving this compound?

Polar aprotic solvents (e.g., DMF) enhance SNAr rates at the chloro position due to better stabilization of the Meisenheimer intermediate. Elevated temperatures (>100°C) favor nitro group reduction (e.g., with SnCl), yielding 3-amino-4-chlorobenzoate derivatives. Competing pathways, such as ester hydrolysis, are suppressed in anhydrous conditions .

Methodological Notes

- Crystallography : Use SHELXTL for structure refinement, ensuring data-to-parameter ratios >10 to avoid overfitting .

- Synthesis Optimization : Monitor reactions by TLC (hexane/ethyl acetate eluent) and characterize intermediates via LC-MS to detect side products .

- Safety : Handle with PPE (N95 mask, gloves) due to irritant properties; store in sealed containers at <25°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。